2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3S3/c1-11(17(3,13)14)4-5(12)8-6-9-10-7(15-2)16-6/h4H2,1-3H3,(H,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIGJEATTINTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form the intermediate 5-(methylthio)-1,3,4-thiadiazole.
Introduction of the Acetamide Group: The intermediate is then reacted with chloroacetyl chloride in the presence of a base to introduce the acetamide group, forming N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide.
Sulfonamide Formation: Finally, the compound is treated with methylsulfonyl chloride and a base to introduce the N-methylmethylsulfonamido group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Thiadiazole derivatives, including this compound, have shown significant antibacterial and antifungal properties. For instance, compounds similar to 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide have been tested against various pathogens. A study demonstrated that derivatives exhibited effective inhibitory activity against Xanthomonas axonopodis and Mucor species, indicating their potential as agricultural fungicides and bactericides .
-
Anticancer Properties :
- Recent research has highlighted the anticancer potential of thiadiazole derivatives. For example, certain derivatives showed promising results in inhibiting the proliferation of cancer cell lines such as LoVo and MCF-7 with IC50 values in the micromolar range . This suggests that the compound may be explored further for its efficacy in cancer treatment.
-
Anti-inflammatory Effects :
- Some studies have indicated that thiadiazole-based compounds can exhibit anti-inflammatory properties. The structure of 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide may contribute to this activity through modulation of inflammatory pathways.
Agricultural Applications
- Pesticidal Activity :
-
Fungicidal Properties :
- The antifungal capabilities of thiadiazole derivatives suggest that 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide could be formulated into fungicides to protect crops from fungal infections.
Material Science Applications
- Polymer Chemistry :
- The unique chemical structure of thiadiazole derivatives allows for their incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.
Case Studies
Mechanism of Action
The mechanism of action of 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Biological Targets: The compound can bind to enzymes and proteins, inhibiting their activity and leading to the disruption of essential biological processes.
Pathways Involved: It may interfere with metabolic pathways, DNA synthesis, or protein synthesis, depending on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
a) Methylsulfanyl vs. Other Sulfur-Containing Groups
- Melting point: Not explicitly reported, but analogs like 5f (N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) have melting points of 158–160°C . Biological relevance: Demonstrated applications in metal-organic frameworks and antimicrobial studies .
- N-{5-[(Methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide (): Contains a sulfamoyl group (SO₂NHMe) at the 5-position instead of methylsulfanyl. Molecular formula: C₅H₈N₄O₃S₂. Potential use: Sulfamoyl groups are common in carbonic anhydrase inhibitors (e.g., acetazolamide derivatives) .
b) Adamantane-Linked Thiadiazoles ():
- 1-(Adamantan-1-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone (46): Combines adamantane (lipophilic) and thiadiazole moieties. Applications: Potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic syndrome .
Variations in the Acetamide Substituent
a) Sulfonamide vs. Phenoxy/Aryloxy Groups
- 2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f) (): Phenoxy group instead of sulfonamide. Higher melting point (158–160°C) due to reduced hydrogen bonding compared to sulfonamides .
- Flufenacet (): Herbicide with a trifluoromethyl-thiadiazolyloxy group. Structure: N-(4-Fluorophenyl)-N-isopropyl-2-[(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy]acetamide.
b) Sulfanyl-Linked Acetamides (–19):
- 2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide (): Sulfanyl bridge connects thiadiazole and acetamide. Molecular weight: 384.51 g/mol. Likely improved metabolic stability due to the benzyl group .
Physicochemical and Spectral Properties
Biological Activity
The compound 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel derivative that incorporates both acetamide and thiadiazole moieties. This combination has been explored for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest it may exhibit significant therapeutic effects, including antibacterial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features:
- Acetamide Group : Known for its broad therapeutic applications, including anti-inflammatory and analgesic effects.
- Thiadiazole Ring : Associated with various biological activities, including antimicrobial and anticancer properties.
- Methanesulfonamide Moiety : Enhances solubility and bioavailability.
1. Antimicrobial Activity
Research indicates that derivatives containing thiadiazole structures often demonstrate notable antibacterial properties. For instance, compounds similar to 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that related thiadiazole derivatives exhibit significant inhibition against pathogens such as Xanthomonas axonopodis .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:
- A related compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent cytotoxic activity .
- The mechanism of action often involves cell cycle arrest and apoptosis induction, which are critical for effective cancer treatment .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Thiadiazole Derivative | MCF-7 | 0.28 | Cell cycle arrest |
| Thiadiazole Derivative | HepG2 | 9.6 | Apoptosis induction |
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit urease, an enzyme linked to various gastrointestinal disorders. The structure–activity relationship (SAR) analysis revealed that modifications in the acetamide and sulfonamide groups significantly impact inhibitory potency:
- IC50 values for related compounds ranged from 9.95 µM to over 60 µM depending on structural variations .
Case Study 1: Urease Inhibition
A study focusing on similar acetamide-sulfonamide derivatives found that certain substitutions led to enhanced urease inhibition. The most effective compounds were those with specific phenyl or alkyl substitutions on the acetamide side .
Case Study 2: Anticancer Activity
In another investigation on thiadiazole derivatives, compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example, a derivative showed a median inhibitory concentration (IC50) of 2.44 µM against LoVo cells . This highlights the importance of structural modifications in enhancing therapeutic efficacy.
Structure-Activity Relationship (SAR)
The biological activity of 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can be influenced by:
- Substituents on the thiadiazole ring : Variations can lead to significant changes in potency against specific targets.
- Linker modifications : The nature of the linker between the acetamide and thiadiazole moieties plays a crucial role in determining the overall biological activity.
Q & A
Q. What is the recommended synthetic methodology for preparing 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide?
A common approach involves nucleophilic substitution and condensation reactions. For example:
- Step 1 : React 2-chloro-N-(5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl)acetamide with sodium azide (NaN₃) in a toluene/water (8:2) mixture under reflux for 5–7 hours to introduce the azide group .
- Step 2 : Reduce the azide intermediate to the amine, followed by sulfonylation with methyl methanesulfonamide. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
- Purification : Crystallize the crude product using ethanol or perform liquid-liquid extraction with ethyl acetate .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions. For instance, methylsulfanyl (CH₃S) groups typically resonate at δ ~2.5 ppm in H NMR, while thiadiazole carbons appear at δ 160–170 ppm in C NMR .
- X-ray Crystallography : Employ single-crystal X-ray diffraction (e.g., SHELXL software ) to resolve molecular geometry. Mean C–C bond lengths in thiadiazole derivatives are ~1.74 Å, with R-factors < 0.03 indicating high precision .
Q. How does the thiadiazole core influence the compound’s biological activity?
The 1,3,4-thiadiazole moiety enhances electron-deficient properties, promoting interactions with biological targets (e.g., enzymes or DNA). Its sulfur atoms facilitate hydrogen bonding and π-stacking, critical for antimicrobial or anticancer activity. Structure-activity relationship (SAR) studies suggest that methylsulfanyl groups at position 5 improve lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can researchers optimize reaction yields for intermediates with low solubility?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to dissolve hydrophobic intermediates. highlights toluene/water mixtures for biphasic reactions .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .
- Microwave Assistance : Reduce reaction times and improve yields by 15–20% using microwave-assisted synthesis for condensation steps .
Q. What strategies resolve contradictions in crystallographic data (e.g., bond length discrepancies)?
- Refinement Protocols : Use SHELXL’s least-squares refinement with anisotropic displacement parameters for non-hydrogen atoms. Validate with R-factor convergence (< 0.05) and electron density maps .
- Twinned Data Analysis : For twinned crystals, apply SHELXD/SHELXE to deconvolute overlapping reflections. notes SHELX’s robustness in high-throughput phasing .
Q. How should bioactivity assays be designed to evaluate this compound’s pharmacological potential?
- In Vitro Screening : Test against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays). Use SAR data to prioritize derivatives with electron-withdrawing substituents .
- Molecular Docking : Model interactions with targets like dihydrofolate reductase (DHFR) using AutoDock Vina. Thiadiazole sulfonamides show binding affinity (< 8 kcal/mol) to DHFR’s active site .
- ADMET Profiling : Assess metabolic stability (e.g., CYP450 inhibition) and blood-brain barrier penetration via PAMPA assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
